molecular formula C13H10IN B11624562 9H-Carbazole, 3-iodo-9-methyl- CAS No. 115777-53-2

9H-Carbazole, 3-iodo-9-methyl-

Cat. No.: B11624562
CAS No.: 115777-53-2
M. Wt: 307.13 g/mol
InChI Key: UMCVEEUYGKMYLI-UHFFFAOYSA-N
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Description

9H-Carbazole, 3-iodo-9-methyl- is a halogenated carbazole derivative with a methyl group at the N9 position and an iodine atom at the C3 position. This compound serves as a critical intermediate in organic synthesis, particularly for optoelectronic materials such as organic light-emitting diodes (OLEDs) .

Properties

CAS No.

115777-53-2

Molecular Formula

C13H10IN

Molecular Weight

307.13 g/mol

IUPAC Name

3-iodo-9-methylcarbazole

InChI

InChI=1S/C13H10IN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3

InChI Key

UMCVEEUYGKMYLI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Temperature Control : Metalation at −78°C minimizes side reactions.

  • Quenching Agents : Electrophilic iodine sources (e.g., Niodosuccinimide\text{N}-iodosuccinimide) improve efficiency over molecular iodine.

This method, while theoretically sound, lacks explicit documentation in the reviewed sources. However, its success in related carbazole systems supports its applicability.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each methodology:

Method Conditions Yield Pros Cons
Direct Iodination I2,HNO3,60100°C\text{I}_2, \text{HNO}_3, 60–100°C~70%Simplicity, cost-effectiveRisk of polyiodination, purification challenges
Palladium-Catalyzed Pd2(dba)3,LiHMDS\text{Pd}_2(\text{dba})_3, \text{LiHMDS}~95%High selectivity, scalabilityExpensive catalysts, complex optimization
Directed Metalation LDA,I2,78°C\text{LDA}, \text{I}_2, −78°CN/ARegioselective, minimal byproductsLow-temperature requirements, sensitivity

Industrial and Laboratory-Scale Considerations

Solvent and Catalyst Recovery

The patent for carvedilol synthesis highlights the use of excess benzylamine as both a reactant and solvent, reducing waste and costs. Applying this principle, iodination reactions could employ recoverable solvents like toluene or xylene to enhance sustainability.

Scalability Challenges

Batch processes described in demonstrate that large-scale reactions (>100 g) suffer from diminished yields (61.7% vs. 98.7% in small batches) , underscoring the need for continuous flow systems to maintain efficiency.

Chemical Reactions Analysis

Types of Reactions

3-iodo-9-methyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-iodo-9-methyl-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-9-methyl-9H-carbazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Parameters

Compound Substituents HOMA (Aromaticity Index) NICS(1)zz (ppm) Application Key Properties
9H-Carbazole, 3-iodo-9-methyl- C3-I, N9-CH3 0.661 (Ring B) -8.2 (Ring A) OLED host materials High solubility, bipolar charge transport
9H-Carbazole (unsubstituted) None 0.958 (Rings A/C) -10.2 (Benzene) Reference compound Lower solubility, limited charge separation
3,6-Diiodo-9-ethyl-9H-carbazole C3/C6-I, N9-C2H5 0.679 (Ring B) -7.9 (Ring C) Photovoltaic materials Enhanced electron-withdrawing, rigid structure
9-(4-(Phenylsulfonyl)phenyl)-9H-carbazole (0M) N9-aryl, sulfonyl group N/A N/A Phosphorescence materials Shorter phosphorescence lifetime (0.36 s)
Methylated analog (3M) N9-methyl, sulfonyl group N/A N/A Phosphorescence materials Extended lifetime (0.83 s)
Key Findings:

Aromaticity :

  • The five-membered pyrrolic ring (Ring B) in 3-iodo-9-methyl-9H-carbazole exhibits reduced aromaticity (HOMA = 0.661) compared to unsubstituted 9H-carbazole (HOMA = 0.679 for Ring B) due to steric and electronic effects of iodine and methyl groups .
  • Benzene rings (A/C) retain higher aromaticity (HOMA = 0.944–0.958) but are less aromatic than pure benzene (HOMA = 0.998) .

NMR and Reactivity :

  • Iodine’s heavy atom effect enhances spin-orbit coupling, making 3-iodo-9-methyl-9H-carbazole more reactive in Suzuki-Miyaura cross-couplings than brominated analogs (e.g., 3-bromo-9H-carbazole) .

Optoelectronic Applications: Compared to 3,6-diiodo-9-ethyl-9H-carbazole, the mono-iodo derivative (3-iodo-9-methyl-) offers better solubility and charge balance, making it preferable for OLED host materials . Methylation at N9 (as in 3M) significantly prolongs phosphorescence lifetimes (0.83 s vs. 0.36 s in 0M) by suppressing non-radiative decay pathways .

Substituent Effects on Performance
  • Electron-Withdrawing Groups : Iodine at C3 increases electron affinity, improving electron transport in OLEDs .
  • Steric Effects : N9-methylation reduces π-π stacking, enhancing solubility but slightly reducing crystallinity compared to ethyl or benzyl substitutions .

Q & A

Basic: What are the key synthetic routes for preparing 3-iodo-9-methyl-9H-carbazole, and how are intermediates validated?

Answer:
The synthesis typically involves a three-step sequence:

Iodination : Commercially available 9H-carbazole undergoes iodination at the 3-position using iodine sources (e.g., KI/KIO₃ in acetic acid at 80°C for 48 hours) .

Alkylation : The iodinated product is methylated at the 9-position via alkylation (e.g., using methyl iodide or dimethyl sulfate under basic conditions) .

Cross-Coupling : The intermediate (3-iodo-9-methyl-9H-carbazole) is functionalized further via Stille coupling with organotin reagents (e.g., tributylstannylthiazole) under palladium catalysis to introduce heteroaromatic groups .
Validation : Intermediates are characterized by ¹H/¹³C NMR (to confirm substitution patterns), mass spectrometry (for molecular weight verification), and elemental analysis (to ensure purity) .

Basic: What spectroscopic and analytical methods are critical for characterizing 3-iodo-9-methyl-9H-carbazole?

Answer:

  • ¹H NMR : Identifies aromatic proton environments (e.g., deshielding of protons adjacent to iodine) and methyl group integration .
  • ¹³C NMR : Confirms iodine substitution via characteristic downfield shifts of the C-3 carbon (~90–100 ppm) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, planarity of the carbazole core) and validates regioselectivity, as demonstrated for structurally similar iodocarbazoles .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with iodine .

Advanced: How can computational modeling (e.g., DFT) predict the electronic properties of 3-iodo-9-methyl-9H-carbazole for optoelectronic applications?

Answer:
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional , model the compound’s HOMO-LUMO gaps, charge transport behavior, and absorption spectra . Key steps include:

  • Geometry Optimization : Minimizes energy to determine the most stable conformation.
  • Electron Density Analysis : Maps frontier orbitals to identify electron-rich (carbazole core) and electron-deficient (iodine-substituted) regions .
  • Excited-State Simulations : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima, correlating with experimental data from OLED/OPV studies .
    Validation : Compare computed spectra (e.g., λmax) with experimental UV-Vis/NMR results to refine computational parameters .

Advanced: What methodological challenges arise when derivatizing 3-iodo-9-methyl-9H-carbazole via cross-coupling reactions?

Answer:

  • Regioselectivity : Competing reactions at iodine vs. methyl groups require careful catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling with aryl boronic acids) .
  • Steric Hindrance : Bulky substituents (e.g., thiophene/thiazole) may reduce coupling efficiency, necessitating microwave-assisted synthesis to enhance reaction rates .
  • Byproduct Formation : Residual iodide salts or homocoupling products require purification via column chromatography or recrystallization .
    Mitigation : Monitor reactions via TLC and optimize ligand-catalyst systems (e.g., SPhos for Buchwald-Hartwig amination) .

Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for iodocarbazole derivatives?

Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers) that may obscure peak splitting .
  • 2D NMR Techniques : HSQC/HMBC correlations unambiguously assign carbazole and iodine-substituted carbons .
  • Comparative Analysis : Benchmark shifts against structurally characterized analogs (e.g., 9-hexyl-3-iodo-9H-carbazole) to identify anomalies .
    Case Study : Discrepancies in ¹³C NMR shifts for C-3 may arise from solvent polarity or crystallographic packing effects, requiring single-crystal X-ray validation .

Advanced: What role does 3-iodo-9-methyl-9H-carbazole play in designing organic semiconductors?

Answer:

  • Electron-Transport Layers : The iodine atom enhances electron-withdrawing capacity, improving charge injection in OLEDs .
  • Polymer Precursors : Electropolymerization of carbazole derivatives (e.g., copolymerization with thiophene) yields conductive films with tunable bandgaps .
  • Host Materials : In phosphorescent OLEDs, derivatives with thiazole/thiophene groups (via Stille coupling) improve triplet energy transfer .
    Performance Metrics : Device efficiency is assessed via cyclic voltammetry (HOMO/LUMO levels) and impedance spectroscopy (charge mobility) .

Advanced: How are microwave and flow chemistry techniques applied to optimize 3-iodo-9-methyl-9H-carbazole synthesis?

Answer:

  • Microwave Irradiation : Accelerates Suzuki-Miyaura coupling (e.g., 10–30 minutes vs. hours under conventional heating) while reducing side reactions .
  • Flow Reactors : Enable scalable iodination with precise temperature control (80–100°C) and safer handling of hazardous reagents (e.g., HI) .
    Case Study : Microwave-assisted amidation of 3-iodo-9-methyl-9H-carbazole with p-bromoaniline achieved 85% yield vs. 60% under thermal conditions .

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